N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring, the introduction of the cyanophenyl group, the introduction of the methylsulfonyl group, and the formation of the benzamide group. The exact synthesis would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, the cyanophenyl group, the methylsulfonyl group, and the benzamide group would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the other compounds present. The thiazole ring, the cyanophenyl group, the methylsulfonyl group, and the benzamide group could all potentially participate in reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .Scientific Research Applications
Cardiac Electrophysiological Activity
Research has demonstrated the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, indicating potential as selective class III agents for arrhythmias. Compounds showed potency comparable to sematilide, highlighting their therapeutic promise in cardiac electrophysiological modulation (Morgan et al., 1990).
Anticancer Activity
A series of derivatives were synthesized and evaluated for their pro-apoptotic activity on melanoma cell lines, demonstrating significant anticancer potential. Some compounds showed high activity against melanoma cancer cell lines, indicating their potential as anticancer agents (Yılmaz et al., 2015).
Antimalarial and COVID-19 Potential
Sulfonamide derivatives were investigated for their antimalarial activity and theoretical potential against COVID-19 through computational calculations and molecular docking studies. These compounds showed promising antimalarial activity and were evaluated for their interaction with COVID-19 related proteins (Fahim & Ismael, 2021).
Carbonic Anhydrase Inhibition
Novel metal complexes of heterocyclic sulfonamide were synthesized, demonstrating strong carbonic anhydrase inhibitory properties. These compounds offer potential as therapeutic agents for conditions where carbonic anhydrase inhibition is beneficial (Büyükkıdan et al., 2013).
Antimicrobial and Antitubercular Agents
Various studies have synthesized and evaluated the antimicrobial and antitubercular efficacy of sulfonamide derivatives, indicating their potential as potent antimicrobial and antitubercular agents. These compounds exhibited significant activity against a range of bacterial and fungal strains, underscoring their therapeutic potential in treating infectious diseases (Kumar et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S2/c1-26(23,24)15-4-2-3-14(9-15)17(22)21-18-20-16(11-25-18)13-7-5-12(10-19)6-8-13/h2-9,11H,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWDBPUQZDMIBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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